molecular formula C7H10O2 B8587545 2-(2-Hydroxyethyl)cyclopent-2-en-1-one CAS No. 52418-94-7

2-(2-Hydroxyethyl)cyclopent-2-en-1-one

Cat. No. B8587545
M. Wt: 126.15 g/mol
InChI Key: KYPSXNJMGRMAJH-UHFFFAOYSA-N
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Patent
US04007210

Procedure details

The enol acetate of Example 896 is brominated and dehydrobrominated by the method described in Example 13. The crude product is then dissolved in methylene chloride and is added a7 -78° C. to a methylene chloride solution containing about seven molar equivalents of boron tribromide. After one hour at -78° C. the solution is allowed to warm to room temperature and is then kept at ambient temperatures for a total of eighteen hours. The mixture is poured into water and extracted with ether. The organic phase is washed with saturated saline solution, then water and is dried. Evaporation of solvents leaves subject product, which is purified by distillation. The combined organic phases are washed with ice cold 5% sodium hydroxide solution, ice cold 5% hydrochloris acid, and saturated sodium chloride solution, dried with anhydrous mangesium sulfate and taken to dryness. Distillation gives a pale yellow oil; λ max. 5.85 μ (carbonyl group).
Name
enol acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
a7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH2:9][CH2:8][CH2:7][C:6]=1[CH2:10][CH2:11][O:12]C)(=O)C.B(Br)(Br)Br.O>C(Cl)Cl>[OH:12][CH2:11][CH2:10][C:6]1[C:5](=[O:4])[CH2:9][CH2:8][CH:7]=1

Inputs

Step One
Name
enol acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(CCC1)CCOC
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
a7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then kept at ambient temperatures for a total of eighteen hours
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase is washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water and is dried
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents
CUSTOM
Type
CUSTOM
Details
leaves
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation
WASH
Type
WASH
Details
The combined organic phases are washed with ice cold 5% sodium hydroxide solution, ice cold 5% hydrochloris acid, and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous mangesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
gives a pale yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCCC=1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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